
Amino-PEG4-CH2CO2H
Vue d'ensemble
Description
Amino-PEG4-CH2CO2H, also known as Amino-PEG4-Carboxylic Acid, is a polyethylene glycol (PEG) derivative containing an amino group and a terminal carboxylic acid. This compound is characterized by its hydrophilic PEG spacer, which enhances solubility in aqueous media. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones and aldehydes), while the terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .
Méthodes De Préparation
The synthesis of Amino-PEG4-CH2CO2H involves a multi-step reaction process. One common synthetic route includes the following steps :
Triethylamine in Tetrahydrofuran: The initial step involves the reaction of triethylamine with tetrahydrofuran.
Sodium Azide in N,N-Dimethylformamide: The intermediate product is then reacted with sodium azide in N,N-dimethylformamide under heating conditions.
Jones Reagent: Finally, the product is treated with Jones reagent to yield this compound.
Analyse Des Réactions Chimiques
Amino-PEG4-CH2CO2H undergoes various types of chemical reactions, including substitution and condensation reactions :
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) to form stable amide bonds.
Condensation Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form amide bonds.
Applications De Recherche Scientifique
Amino-PEG4-CH2CO2H has a wide range of applications in scientific research :
Chemistry: It is used as a PEG linker in the synthesis of various compounds, enhancing solubility and stability.
Biology: The compound is utilized in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules.
Medicine: this compound is employed in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry: It is used in the production of various industrial products, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Amino-PEG4-CH2CO2H involves its reactive functional groups:
Amino Group: The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) to form stable amide bonds.
Carboxylic Acid Group: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as EDC or DCC to form amide bonds.
Comparaison Avec Des Composés Similaires
Amino-PEG4-CH2CO2H is unique due to its specific functional groups and PEG spacer :
Similar Compounds: Other similar compounds include Amino-PEG2-Carboxylic Acid, Amino-PEG3-Carboxylic Acid, and Amino-PEG6-Carboxylic Acid.
Uniqueness: The PEG spacer in this compound enhances its solubility in aqueous media, making it particularly useful in applications requiring high solubility and stability.
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRAKTLKDKKZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594283 | |
| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195071-49-9 | |
| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















